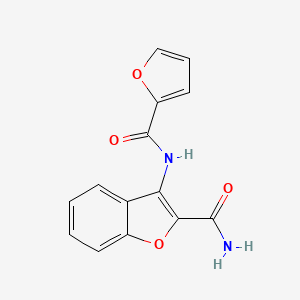

3-(Furan-2-carboxamido)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

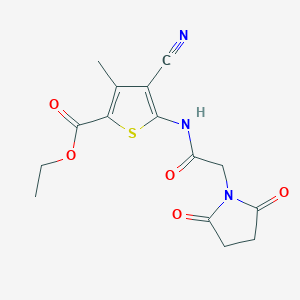

“3-(Furan-2-carboxamido)benzofuran-2-carboxamide” is a complex organic compound. It’s a derivative of benzofuran, a heterocyclic compound . Benzofuran derivatives are ubiquitous in nature and have been shown to have strong biological activities .

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry . This process involves the installation of a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold .Molecular Structure Analysis

The molecular formula of “3-(Furan-2-carboxamido)benzofuran-2-carboxamide” is C9H8N2O2 . The average mass is 176.172 Da and the monoisotopic mass is 176.058578 Da .Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Physical And Chemical Properties Analysis

The compound has a flash point of 178.1±22.3 °C and an index of refraction of 1.706 . It has 4 H bond acceptors and 4 H bond donors .Scientific Research Applications

Reactions with C- and N-Nucleophiles

A study by Kamneva, Anis’kova, and Egorova (2018) systematized data on the reactions of arylmethylidene derivatives of 3H-furan-2-ones, including compounds structurally related to 3-(Furan-2-carboxamido)benzofuran-2-carboxamide. These reactions lead to a wide range of compounds such as amides, benzofurans, and other heterocyclic compounds, demonstrating the versatile reactivity and potential applications of these furan derivatives in synthetic organic chemistry (Kamneva, Anis’kova, & Egorova, 2018).

Sustainable Access to New Generation of Polymers

Chernyshev, Kravchenko, and Ananikov (2017) reviewed the conversion of plant biomass into furan derivatives, highlighting their importance as renewable feedstocks for chemical industry, potentially replacing non-renewable hydrocarbon sources. Furan derivatives, including 3-(Furan-2-carboxamido)benzofuran-2-carboxamide, are seen as crucial intermediates for producing monomers, polymers, and other materials, indicating their role in sustainable material science (Chernyshev, Kravchenko, & Ananikov, 2017).

Supramolecular Chemistry and Biomedical Applications

Cantekin, de Greef, and Palmans (2012) discussed benzene-1,3,5-tricarboxamide (BTA) derivatives, including benzofuran counterparts like 3-(Furan-2-carboxamido)benzofuran-2-carboxamide, for their use in supramolecular chemistry and biomedical applications. Their self-assembly into one-dimensional structures and multivalent interactions are leveraged in nanotechnology and drug delivery systems (Cantekin, de Greef, & Palmans, 2012).

Future Directions

Benzofuran derivatives have attracted considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives .

properties

IUPAC Name |

3-(furan-2-carbonylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c15-13(17)12-11(8-4-1-2-5-9(8)20-12)16-14(18)10-6-3-7-19-10/h1-7H,(H2,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCCQQNVDLIJGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Furan-2-carboxamido)benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2812766.png)

![2-((7-(4-bromophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2812767.png)

![7,7-dimethyl-N-(3-(trifluoromethyl)phenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2812773.png)

![1-Cyclohexyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea](/img/structure/B2812777.png)

![Tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]non-3-ene-9-carboxylate](/img/structure/B2812779.png)

![2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile](/img/structure/B2812783.png)

![N-(4-chlorophenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2812785.png)